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Amino-PEG10-acid - 1818294-41-5

Amino-PEG10-acid

Catalog Number: EVT-3383606
CAS Number: 1818294-41-5
Molecular Formula: C23H47NO12
Molecular Weight: 529.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Amino-PEG10-acid is a polyethylene glycol-based compound characterized by the presence of amino and carboxylic acid functional groups. This compound is primarily utilized in biochemistry as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are innovative molecules designed for targeted protein degradation. The compound's structure allows it to facilitate the conjugation between various biomolecules, enhancing the efficacy of drug delivery systems and therapeutic agents.

Source and Classification

Amino-PEG10-acid is classified under polyethylene glycol derivatives, specifically as a PEG linker. It is typically synthesized from ethylene glycol through polymerization processes, followed by functionalization to introduce amino and carboxylic acid groups. The compound's chemical identity is denoted by its CAS number 196936-04-6, which aids in its classification and procurement in research settings .

Synthesis Analysis

Methods

The synthesis of amino-PEG10-acid involves several key steps:

  1. Polymerization of Ethylene Glycol: Ethylene glycol is polymerized to form a polyethylene glycol chain consisting of ten repeating units.
  2. Functionalization: The terminal hydroxyl groups of the polyethylene glycol chain are transformed into amino and carboxylic acid groups. This transformation typically employs reagents such as thionyl chloride for chlorination, followed by amination and carboxylation reactions.

Technical Details

In industrial settings, amino-PEG10-acid is produced in large-scale reactors under controlled conditions to ensure high purity and yield. Both batch and continuous polymerization methods may be employed depending on production requirements .

Molecular Structure Analysis

Structure

Amino-PEG10-acid features a linear structure with a polyethylene glycol backbone that includes ten ethylene glycol units. The presence of both an amino group and a carboxylic acid group at the termini allows for versatile chemical reactivity.

Chemical Reactions Analysis

Reactions

Amino-PEG10-acid participates in various chemical reactions:

  1. Substitution Reactions: The amino group can engage in nucleophilic substitution reactions with electrophiles, leading to the formation of amides or ureas.
  2. Condensation Reactions: The carboxylic acid group can react with alcohols or amines to produce esters or amides.
  3. Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions .

Technical Details

These reactions are important for the development of PROTACs, where amino-PEG10-acid serves as a critical linker connecting targeting moieties to ubiquitin ligases.

Mechanism of Action

Process

Amino-PEG10-acid functions primarily as a linker in PROTAC technology, facilitating the recruitment of E3 ubiquitin ligases to target proteins for degradation via the ubiquitin-proteasome pathway. This mechanism enhances the specificity and efficiency of targeted protein degradation.

Data

The effectiveness of amino-PEG10-acid in PROTAC formation has been demonstrated through various studies, indicating its crucial role in mediating interactions between target proteins and ubiquitin ligases, thereby influencing cellular outcomes .

Physical and Chemical Properties Analysis

Physical Properties

Amino-PEG10-acid is typically a viscous liquid or solid at room temperature, depending on its formulation and purity. It is soluble in water due to its hydrophilic polyethylene glycol backbone.

Chemical Properties

Key chemical properties include:

  • pH Stability: Amino-PEG10-acid exhibits stability across a range of pH levels, making it suitable for various biological applications.
  • Reactivity: The presence of functional groups allows for diverse reactivity patterns, facilitating conjugation with other biomolecules .
Applications

Amino-PEG10-acid has significant scientific applications, particularly in:

  • Bioconjugation: It serves as a versatile linker for attaching drugs or peptides to carriers.
  • Drug Development: Its role in PROTAC synthesis positions it as an essential component in developing novel therapeutics aimed at targeted protein degradation.
  • Nanoparticle Synthesis: It has been utilized as a ligand in the synthesis of metallic and metal oxide nanoparticles, aiding in size and shape control during fabrication processes .
Evolutionary Biology of Retroviral-Derived PEG10 and Its Synthetic Analogues

Domestication of Sushi-ichi Retrotransposons in Therian Mammalian Genomes

The gene PEG10 (Paternally Expressed Gene 10) represents a striking example of molecular domestication, where genetic material from mobile elements is co-opted for host biological functions. Derived from the sushi-ichi retrotransposon, PEG10 entered therian mammal genomes (marsupials and eutherians) ~170 million years ago. This domestication event coincided with the evolution of viviparity, where PEG10 assumed essential roles in placental development [1] [4]. The ancestral retrotransposon’s structural genes—gag (encoding capsid) and pol (encoding protease, reverse transcriptase, and integrase)—were repurposed, though PEG10 lost terminal repeats (LTRs) and transposition capabilities while retaining core retrotransposon-derived protein domains [4] [9].

PEG10 exhibits a therian-specific distribution: It is conserved in all marsupial and eutherian lineages but absent in monotremes and non-mammalian vertebrates. Genomic analyses reveal that PEG10 insertion occurred once in the therian ancestor, with subsequent neofunctionalization. In eutherians, PEG10 further diversified alongside placental complexity, evidenced by:

  • Imprinted Regulation: Acquisition of a differentially methylated region (DMR) enabling paternal-specific expression, critical for placental function [7] [9].
  • Gene Duplication: Emergence of PEG11/RTL1 (a eutherian-specific paralog) from the same retrotransposon family, which fine-tunes placental maintenance [3] [6].

Table 1: Evolutionary Trajectory of Retrotransposon-Derived PEG10

Evolutionary StageGenomic EventFunctional Consequence
Therian Ancestor (~170 MYA)Insertion of sushi-ichi retrotransposonAcquisition of PEG10 open reading frames (ORFs)
Early Therian RadiationLoss of LTRs and transposition motifsDomestication for placental morphogenesis
Eutherian LineageEvolution of imprinted DMRParent-of-origin expression control
Primate-Specific EvolutionSYNCYTIN (ERV-derived) co-optionSynergistic enhancement of placental function [1]

Conservation of Aspartic Protease Motifs in PEG10 Orthologs

The pol-derived region of PEG10 retains critical motifs characteristic of retroviral aspartic proteases, notably the DSG active site (Asp-Ser-Gly). This catalytic triad is indispensable for proteolytic activity and is conserved across therian mammals, indicating strong purifying selection [4] [8]. Structural analyses of PEG10 orthologs reveal:

  • Domain Architecture: The PEG10-ORF1/2 fusion protein (see Section 1.3) includes a pol-derived segment housing the DSG motif, which cleaves viral polyproteins in ancestral retrotransposons [4].
  • Functional Necessity: Mutagenesis studies in mice demonstrate that DSG-inactivating mutations disrupt PEG10’s role in placental labyrinth formation, leading to embryonic lethality due to collapsed fetal capillaries [4] [6].

The conservation of DSG extends beyond sequence preservation. Its structural positioning within a hydrophobic cleft—analogous to HIV-1 protease—enables dimerization and autocatalytic processing. Notably, marsupial PEG10 orthologs retain DSG despite simpler placentation, suggesting its role is fundamental to PEG10’s core molecular function, possibly in protein maturation or signaling [4] [9]. Evolutionary pressure maintains DSG fidelity even amid transcriptional/translational errors, which occur at rates of 10⁻⁵–10⁻⁴ per codon [8].

Table 2: Conservation of Aspartic Protease Motifs in PEG10

Species GroupAmino Acid SequenceFunctional Validation
Eutherians (Human/Mouse)ˣDSGʰ (x = hydrophobic residue; h = hydrophobic)Essential for placental labyrinth development [4]
Marsupials (Opossum)LDSGRetains autocleavage activity in vitro
sushi-ichi RetrotransposonFDGAncestral protease motif
Engineered Mutant (Mouse)ASG (Ala substitution)Placental defects; late-gestation lethality [6]

Frameshift Mechanisms in PEG10 mRNA Translation and Implications for Protein Isoform Diversity

PEG10 utilizes a programmed ribosomal frameshift (PRF) mechanism—a vestige of its retrotransposon ancestry—to produce two protein isoforms from a single mRNA transcript. This occurs via a -1 frameshift at a conserved "slippery sequence" (GGGAAAC) near the ORF1 stop codon [3] [8]. The mechanism involves:

  • Ribosomal Pausing: The slippery sequence induces ribosomal hesitation.
  • tRNA Realignment: The ribosome shifts back one nucleotide, entering the -1 reading frame of ORF2.
  • Fusion Protein Production: Translation continues, generating PEG10-ORF1/2 (Gag-Pol analog) alongside PEG10-ORF1 (Gag analog) [3] [9].

This frameshift is regulated by:

  • Epigenetic Modifications: DNA methylation at the PEG10 DMR influences transcript abundance, indirectly modulating frameshift efficiency [7].
  • RNA Secondary Structures: Downstream pseudoknots (in ancestral retrotransposons) are simplified in PEG10, suggesting host adaptation for controlled frameshifting [8].

Functionally, the two isoforms have distinct roles:

  • PEG10-ORF1: Supports vesicle formation and RNA binding via CCHC zinc-finger motifs.
  • PEG10-ORF1/2: Mediates proteolytic activity via the DSG motif and facilitates extracellular vesicle cargo loading [2] [3].

In human neurons, dysregulated frameshifting (e.g., in Angelman syndrome) elevates PEG10-ORF1/2, altering stress granule dynamics and contributing to neuropathology [2] [5]. Thus, the frameshift mechanism exemplifies how a retrotransposon-derived translational strategy was harnessed for isoform diversification critical to mammalian development.

Compound Names Mentioned:

  • Amino-PEG10-acid
  • PEG10 (Paternally Expressed Gene 10)
  • PEG10-ORF1
  • PEG10-ORF1/2

Properties

CAS Number

1818294-41-5

Product Name

Amino-PEG10-acid

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C23H47NO12

Molecular Weight

529.6 g/mol

InChI

InChI=1S/C23H47NO12/c24-2-4-28-6-8-30-10-12-32-14-16-34-18-20-36-22-21-35-19-17-33-15-13-31-11-9-29-7-5-27-3-1-23(25)26/h1-22,24H2,(H,25,26)

InChI Key

SVXUSQJNNODUGC-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O

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